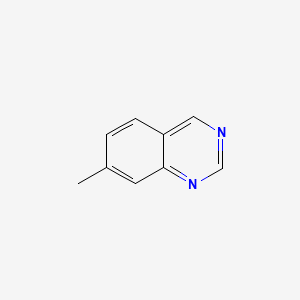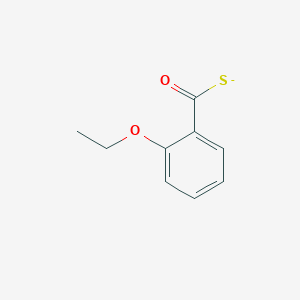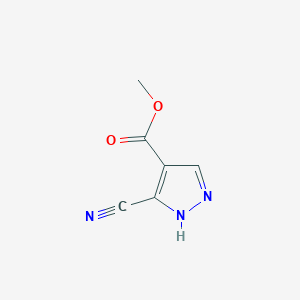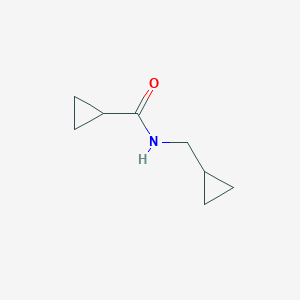
Ácido cis-1-tert-butoxicarbonilaminoindan-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid is a chemical compound with the molecular formula C15H19NO4. It is used in various scientific research applications, particularly in the field of proteomics . This compound is known for its unique structure, which includes a tert-butoxycarbonylamino group attached to an indan-2-carboxylic acid moiety.
Aplicaciones Científicas De Investigación
Cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein structures and functions . In medicine, it may be investigated for its potential therapeutic applications, although specific uses in this field are still under research.
Métodos De Preparación
The synthesis of cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid typically involves several steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the indan-2-carboxylic acid structure . The reaction conditions often require the use of specific reagents and catalysts to ensure the correct stereochemistry and yield of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield.
Análisis De Reacciones Químicas
Cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications of the molecule. This protection is crucial for maintaining the integrity of the compound during various synthetic processes .
Comparación Con Compuestos Similares
Cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid can be compared with other similar compounds, such as:
Indan-2-carboxylic acid: Lacks the tert-butoxycarbonylamino group, making it less versatile in certain synthetic applications.
tert-Butoxycarbonylamino acids: These compounds have similar protective groups but may differ in their core structures, affecting their reactivity and applications.
The uniqueness of cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid lies in its combination of the indan-2-carboxylic acid core with the protective tert-butoxycarbonylamino group, providing a balance of stability and reactivity for various research applications.
Propiedades
Número CAS |
401843-70-7 |
|---|---|
Fórmula molecular |
C15H19NO4 |
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
(1S,2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-2-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-10-7-5-4-6-9(10)8-11(12)13(17)18/h4-7,11-12H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-,12+/m0/s1 |
Clave InChI |
VBSZRUPJEYMRLU-NWDGAFQWSA-N |
SMILES |
CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)C(=O)O |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1[C@H](CC2=CC=CC=C12)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4H-Furo[3,2-B]pyrrole](/img/structure/B1628797.png)









![6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1628814.png)
